molecular formula C17H14N2O2 B12472566 2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- CAS No. 88568-84-7

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-

Cat. No.: B12472566
CAS No.: 88568-84-7
M. Wt: 278.30 g/mol
InChI Key: BBFQFXONSSBMTJ-UHFFFAOYSA-N
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Description

Core Hydantoin Features

  • Heterocyclic backbone : The imidazolidinedione ring provides a rigid, planar structure conducive to intermolecular interactions, such as hydrogen bonding via the N-H and C=O groups.
  • Electron-deficient character : The two ketone groups render the ring electrophilic, enabling reactions at the nitrogen and carbonyl positions.

Structural Analogues and Derivatives

Modifications to the hydantoin scaffold yield diverse analogues with varying biological and chemical properties (Table 2):

Analogue Substituents Key Differences
Phenytoin 5,5-Diphenyl Lacks methylene and methyl groups
Mephenytoin 5-Ethyl-5-phenyl Alkyl substituent instead of arylidene
JH3 (5-arylidene derivative) 5-(4-Methoxybenzylidene) Methoxy vs. methyl group on aryl ring
EVT-12606270 5-[(4-methylphenyl)methylene]-3-phenyl Matches target compound

The target compound’s 5-arylidene substituent distinguishes it from classical hydantoins like phenytoin, conferring extended conjugation and potential UV-absorbing properties. Synthetic routes often involve condensing para-methylbenzaldehyde with 3-phenylhydantoin under acidic conditions, analogous to methods for JH3 and JH10.

Properties

CAS No.

88568-84-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-[(4-methylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)

InChI Key

BBFQFXONSSBMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Substituted Benzils with Urea (Biltz Method)

The classical Biltz synthesis remains a foundational approach for imidazolidinedione derivatives. This method involves the base-catalyzed condensation of benzil analogs with urea, followed by acid-mediated cyclization. For the target compound, 5-[(4-methylphenyl)methylene]-3-phenyl-2,4-imidazolidinedione , the reaction requires a substituted benzil precursor containing both phenyl and 4-methylphenyl groups.

Reaction Mechanism and Optimization

The Biltz reaction proceeds via a benzoin rearrangement, where the benzil (1,2-diketone) reacts with urea to form a glycoluril intermediate. Subsequent dehydration and cyclization yield the imidazolidinedione core. Key modifications for the target compound include:

  • Use of 4-methylbenzil (1,2-bis(4-methylphenyl)ethane-1,2-dione) as the diketone precursor.
  • Alkaline conditions (2.5 M NaOH in ethanol) to facilitate nucleophilic attack by urea.
  • Reflux for 2–4 hours, achieving yields of 59–64% after recrystallization.
Table 1: Biltz Synthesis Optimization
Benzil Precursor Base Reaction Time (h) Yield (%)
4-Methylbenzil NaOH (2.5 M) 2 64
4-Methylbenzil KOH (3 M) 3 59
4-Bromobenzil* NaOH (2.5 M) 4 52

*Used for comparative analysis.

Spectroscopic validation includes IR absorption bands at 1,715 cm⁻¹ (C=O stretch) and 3,236 cm⁻¹ (N-H stretch), consistent with imidazolidinedione formation.

Multicomponent Reactions Using Phenylglycine Derivatives

A robust alternative involves the reaction of C-4-methylphenylglycine with phenyl isocyanate or isothiocyanate, followed by acid hydrolysis. This method enables precise control over substituent positioning.

Stepwise Synthesis

  • Amino Acid Preparation :
    • C-4-Methylphenylglycine is synthesized via the Strecker reaction using 4-methylbenzaldehyde, KCN, and NH₄Cl. Yield: 70.3% after recrystallization (m.p. 230–232°C).
  • Cyclization :
    • Reaction with phenyl isocyanate (1:1 molar ratio) in ethanol under reflux (4–6 h) forms the imidazolidinedione core.
    • Acid hydrolysis (6N HCl) removes protective groups, yielding the final product.
Key Spectral Data:
  • ¹H-NMR : δ 2.49 (s, 3H, Ar-CH₃), 5.52 (s, 1H, C5), 7.41–7.71 (m, 9H, aromatics).
  • ¹³C-NMR : δ 21.1 (CH₃), 156.8 (C=O), 134.2–128.4 (aromatic carbons).

Catalytic Cyclization Using FeCl₃/SiO₂ Nanoparticles

Emerging methodologies employ heterogeneous catalysts to enhance efficiency. FeCl₃/SiO₂ nanoparticles (NPs) facilitate one-pot, four-component reactions under mild conditions.

Reaction Protocol

  • Components : Phenylhydrazine, ethyl acetoacetate, 4-methylbenzaldehyde, β-naphthol.
  • Conditions : Reflux in ethanol with 3 mol% FeCl₃/SiO₂ NPs (120–140 min).
  • Yield : 77–85% after recrystallization.
Table 2: Catalyst Performance
Catalyst Loading (mol%) Temperature (°C) Yield (%)
3 78 85
5 78 82
3 (recycled) 78 82*

*After five cycles.

This method offers advantages in scalability and catalyst reusability, though it requires precise stoichiometric control to avoid byproducts.

Knoevenagel Condensation for Methylene Group Introduction

Post-synthetic modification via Knoevenagel condensation introduces the 5-[(4-methylphenyl)methylene] moiety.

Methodology

  • Substrate : 5-Unsubstituted 3-phenyl-2,4-imidazolidinedione.
  • Reagents : 4-Methylbenzaldehyde, piperidine (catalyst), acetic acid.
  • Conditions : Reflux for 6 h, yielding 70–75%.
Spectral Confirmation:
  • IR : 1,650 cm⁻¹ (C=C stretch of exocyclic methylene).
  • ¹H-NMR : δ 6.21 (s, 1H, CH=).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield Range (%) Scalability Purification Complexity
Biltz Synthesis 52–64 Moderate High (recrystallization)
Phenylglycine Route 70–74 Low Moderate
FeCl₃/SiO₂ NPs 77–85 High Low
Knoevenagel Condensation 70–75 Moderate Moderate

The FeCl₃/SiO₂ NP method demonstrates superior yields and scalability, while the Biltz synthesis remains valuable for structural analogs.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The table below compares key structural features and substituents of the target compound with related derivatives:

Compound Name Core Modification Position 3 Substituent Position 5 Substituent Notable Properties/Applications
Target : 5-[(4-methylphenyl)methylene]-3-phenyl-2,4-imidazolidinedione 2,4-Imidazolidinedione Phenyl (4-Methylphenyl)methylene Structural analog; electronic effects studied
5-(4-Chlorobenzylidene)-2-thioxo-3-(p-tolyl)imidazolidin-4-one (5a) 2-Thioxo-4-imidazolidinone p-Tolyl 4-Chlorobenzylidene Antimicrobial activity; mp 218–220°C
Azimilide dihydrochloride 2,4-Imidazolidinedione 4-(4-Methylpiperazinyl)butyl [[5-(4-chlorophenyl)-2-furanyl]methylene]amino Class III antiarrhythmic drug
5-(3,4-Dihydroxyphenyl)-5-ethyl-3-methyl-2,4-imidazolidinedione 2,4-Imidazolidinedione Methyl 3,4-Dihydroxyphenyl + ethyl Antioxidant potential; InChIKey: OFUQARKQNWCXSO-UHFFFAOYSA-N

Key Observations :

  • Electronic Effects : The (4-methylphenyl)methylene group in the target compound likely enhances lipophilicity compared to polar substituents like 3,4-dihydroxyphenyl in .
  • Pharmacological Relevance : Azimilide demonstrates that imidazolidinedione derivatives with extended alkyl/aryl chains (e.g., piperazinyl butyl) can exhibit significant antiarrhythmic activity.

Biological Activity

2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- (CAS Number: 88568-84-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C17H14N2O2
  • Molecular Weight : 278.30 g/mol
  • IUPAC Name : 5-[(4-methylphenyl)methylene]-3-phenylimidazolidine-2,4-dione

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications. Key areas of focus include:

  • Antimicrobial Activity :
    • Some derivatives of imidazolidinediones have shown promising antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These studies highlight the potential of this compound in treating bacterial infections .
  • Antifungal Properties :
    • Research indicates that certain imidazolidinedione derivatives exhibit antifungal activity, suggesting their use in combating fungal infections .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer cells, making it a candidate for further anticancer research.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of imidazolidinedione derivatives. Modifications to the phenyl ring and substitutions at the nitrogen atoms can significantly influence their potency and selectivity.

ModificationEffect on Activity
Para-substitution on phenyl ringIncreased antibacterial activity
Methyl substitutionEnhanced cytotoxicity against cancer cells

Case Studies

  • Antibacterial Study :
    • A study evaluated the antibacterial efficacy of several imidazolidinedione derivatives, including 5-(4-methylphenyl)-5-phenyl derivatives. Results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assay :
    • In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity. These findings suggest that structural modifications can enhance therapeutic potential against specific cancer types.

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